L-680833

Enzyme Kinetics Mechanism-Based Inhibition Serine Protease

L-680833 is a research-grade, orally active monocyclic β-lactam. It is a time-dependent, mechanism-based inactivator of human PMNE, distinct from reversible inhibitors. With validated ex vivo whole blood activity (IC₅₀=9 µM) and high cellular potency (IC₅₀=0.06 µM), it serves as a quantitative benchmark for target engagement and disease modification studies in models of acute lung injury and inflammation.

Molecular Formula C27H34N2O5
Molecular Weight 466.6 g/mol
CAS No. 127063-08-5
Cat. No. B1673892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-680833
CAS127063-08-5
Synonyms4-((1-(((-1-(4-methylphenyl)butyl)amino)carbonyl)-3,3-diethyl-4-oxo-2-azetidinyl)oxy)benzeneacetic acid
Benzeneacetic acid, 4-((3,3-diethyl-1-(((1-(4-methylphenyl)butyl)amino)carbonyl)-4-oxo-2-azetidinyl)oxy)-, (S-(R*,S*))-
L 680833
L-680,833
Molecular FormulaC27H34N2O5
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C)NC(=O)N2C(C(C2=O)(CC)CC)OC3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C27H34N2O5/c1-5-8-22(20-13-9-18(4)10-14-20)28-26(33)29-24(32)27(6-2,7-3)25(29)34-21-15-11-19(12-16-21)17-23(30)31/h9-16,22,25H,5-8,17H2,1-4H3,(H,28,33)(H,30,31)/t22-,25+/m1/s1
InChIKeyKGAREWFAONZBOP-RDGATRHJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-680833 (CAS 127063-08-5) Baseline: Monocyclic β-Lactam Inhibitor of Human Leukocyte Elastase


L-680833 (CAS 127063-08-5) is a synthetic, orally active monocyclic β-lactam compound developed by Merck & Co. as a potent and selective time-dependent inhibitor of human polymorphonuclear leukocyte elastase (PMNE, EC 3.4.21.37) [1]. It belongs to the class of monocyclic β-lactam elastase inhibitors, characterized by a heavily substituted 2-azetidinone core [2]. Its molecular formula is C₂₇H₃₄N₂O₅ with a molecular weight of 466.57 g/mol [3].

L-680833 Procurement: Why Generic Substitution Among Elastase Inhibitors Is Not Scientifically Valid


Human neutrophil elastase inhibitors span multiple chemical classes with distinct mechanisms and potency profiles. While many compounds share the common target of PMNE, their molecular structures dictate fundamental differences in binding kinetics, selectivity, and in vivo behavior [1]. For example, β-lactam-based inhibitors like L-680833 act as time-dependent, mechanism-based inactivators, whereas others are competitive or reversible inhibitors [2]. These mechanistic differences translate into vastly different IC₅₀ values and in vivo efficacy profiles, making direct substitution without quantitative benchmarking a significant risk to experimental reproducibility and project outcomes [3].

L-680833 Quantitative Differentiation Guide: Evidence-Based Comparator Data for Informed Selection


Intrinsic Enzyme Inactivation Potency (kinact/Ki) of L-680833 vs. Structural Analogs

L-680833 demonstrates high intrinsic potency as a time-dependent inactivator of human PMNE, with a reported second-order rate constant for inactivation (kinact/Ki) of 622,000 M⁻¹s⁻¹ [1]. In a study on phosphorous acid analogs, the parent compound L-680,833 exhibited a kinact/Ki of 1,326,000 M⁻¹s⁻¹, highlighting its superior inactivation efficiency within its chemical series [2].

Enzyme Kinetics Mechanism-Based Inhibition Serine Protease

Cellular Potency: L-680833 Inhibition of Elastase-Derived Fibrinopeptide Aα(1-21)

In a cellular model using isolated human polymorphonuclear leukocytes stimulated with fMet-Leu-Phe, L-680833 inhibited the generation of the PMNE-specific fibrinogen cleavage product Aα(1-21) with an IC₅₀ of 0.06 µM [1].

Cellular Assay Fibrinogen Cleavage Neutrophil Stimulation

Whole Blood Activity: Comparative Potency of L-680833 in a Human Blood Ex Vivo Assay

In a human whole blood assay stimulated with the calcium ionophore A23187, L-680833 inhibited the formation of both Aα(1-21) fibrinopeptide and the PMNE-α1-proteinase inhibitor complex with an IC₅₀ of 9 µM [1]. This potency was compared to other elastase inhibitors in the same study. L-683,845, a related monocyclic β-lactam, showed an IC₅₀ of 15 µM in this assay, while ICI-200,880 had an IC₅₀ of 75 µM, and Declaben was inactive at concentrations up to 200 µM [2].

Ex Vivo Assay Whole Blood Biomarker Inhibition

Oral Bioavailability: L-680833 Demonstrates Systemic Exposure in Preclinical Species

L-680833 is orally bioavailable in rats and rhesus monkeys, a property that distinguishes it from many other PMNE inhibitors that require parenteral administration [1]. While a direct head-to-head PK comparison with other elastase inhibitors is not available in the primary literature, its oral activity is a defining feature of this compound class.

Pharmacokinetics Oral Dosing Bioavailability

In Vivo Efficacy: L-680833 Protects Against PMNE-Induced Lung Injury and Pleural Inflammation

The oral bioavailability of L-680833 translates to in vivo efficacy. In a hamster model of acute lung injury induced by intratracheal instillation of human PMNE, oral administration of L-680833 inhibited tissue damage [1]. Furthermore, in a mouse model where human PMN were transferred into the pleural cavity, L-680833 inhibited the activity of enzyme released from the stimulated cells [1].

In Vivo Efficacy Lung Injury Inflammation

L-680833 Application Scenarios: Evidence-Driven Research and Development Use Cases


Ex Vivo and In Vivo Validation of Neutrophil Elastase as a Therapeutic Target

Researchers studying diseases characterized by excessive PMNE activity, such as acute lung injury, cystic fibrosis, or chronic obstructive pulmonary disease, can utilize L-680833 as a tool compound. Its oral bioavailability [1] allows for convenient dosing in chronic animal models, while its demonstrated efficacy in rodent models of lung injury and pleural inflammation [1] provides a benchmark for target engagement and disease modification studies.

Benchmarking Novel PMNE Inhibitors in Whole Blood Assays

The quantitative whole blood activity of L-680833 (IC₅₀ = 9 µM for PMNE-α1PI complex formation) [2] makes it a suitable reference standard for evaluating new chemical entities in physiologically relevant ex vivo assays. Its performance against known comparators like L-683,845 and ICI-200,880 [2] provides a clear potency benchmark for novel inhibitors.

Investigating the Role of PMNE in Neutrophil-Driven Pathologies

L-680833's high cellular potency (IC₅₀ = 0.06 µM in isolated human PMN) [1] and its ability to inhibit endogenous elastase release from stimulated neutrophils make it a valuable probe for dissecting the specific contribution of PMNE to neutrophil-mediated tissue damage and inflammation in various in vitro and ex vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-680833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.